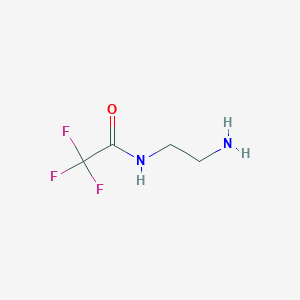

N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Descripción general

Descripción

N-(2-Aminoethyl)acetamide is an organic building block . It may be used in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of lysidine .

Synthesis Analysis

While specific synthesis methods for “N-(2-aminoethyl)-2,2,2-trifluoroacetamide” are not available, related compounds such as N-(2-Aminoethyl)acetamide have been used in the preparation of mixed two-component monolayers on glassy carbon .Aplicaciones Científicas De Investigación

- Scientific Field : Biochemistry .

- Application Summary : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. Chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been studied .

- Methods of Application : The synthesis, properties, and applications of these chiral PNAs have been explored .

- Results or Outcomes : PNAs hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA. They are resistant to nucleases and proteases and have a low affinity for proteins. These properties make PNAs an attractive agent for biological and medical applications .

- Scientific Field : Material Science .

- Application Summary : The N-(2-aminoethyl)(3-aminopropyl)methyldimethoxysilane (AEAPMDS)-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .

- Methods of Application : The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS. The impact of various parameters (time, temperature, AEAPMDS amount, solid-to-liquid ratio) on the properties of the as-prepared materials is systematically explored .

- Results or Outcomes : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .

Chiral Peptide Nucleic Acids (PNAs)

Amine-Modified Spherical Nanocellulose Aerogels

- Scientific Field : Textile Chemistry .

- Application Summary : AEEA is used as a building block for fabric softeners and surfactants . These substances make textiles less harsh, “softer”, or more pleasing to the touch .

- Methods of Application : AEEA is incorporated into the molecular structure of fabric softeners and surfactants during their synthesis .

- Results or Outcomes : The use of AEEA in these products improves their performance and enhances the tactile properties of treated textiles .

- Scientific Field : Paint Chemistry .

- Application Summary : AEEA is used in the production of latex paints . It acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .

- Methods of Application : AEEA is incorporated into the molecular structure of the adhesion monomer during its synthesis .

- Results or Outcomes : The use of AEEA in these paints improves their adhesion properties, particularly under damp conditions .

- Scientific Field : Petroleum Chemistry .

- Application Summary : AEEA is used in the production of fuel/lube oil additives .

- Methods of Application : AEEA is incorporated into the molecular structure of these additives during their synthesis .

- Results or Outcomes : The use of AEEA in these additives improves their performance and enhances the properties of the treated fuels and lubricants .

- Scientific Field : Polymer Chemistry .

- Application Summary : AEEA is used in urethane systems . Via the pendent amino and hydroxy functionalities, AEEA is used in these systems .

- Methods of Application : AEEA is incorporated into the molecular structure of these systems during their synthesis .

- Results or Outcomes : The use of AEEA in these systems improves their performance and enhances their properties .

Fabric Softeners/Surfactants

Latex Paints

Fuel/Lube Oil Additives

Urethane Systems

- Scientific Field : Organic Chemistry .

- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is formulated as an intermediate to form polycarboxylic acids and their salts .

- Methods of Application : AEEA is incorporated into the molecular structure of these compounds during their synthesis .

- Results or Outcomes : The use of AEEA in these compounds improves their performance and enhances their properties .

- Scientific Field : Coordination Chemistry .

- Application Summary : AEEA is used in the synthesis for chelating agents . Chelating agents are substances whose molecules can form several bonds to a single metal ion.

- Methods of Application : AEEA is incorporated into the molecular structure of these agents during their synthesis .

- Results or Outcomes : The use of AEEA in these agents improves their performance and enhances their properties .

- Scientific Field : Biomedical Engineering .

- Application Summary : N-(2-Aminoethyl)maleimide has been used in the synthesis of maleimide-functionalized heparin hydrogels in the development of growth factor delivery systems .

- Methods of Application : The amine group is introduced into the molecular structure of these hydrogels during their synthesis .

- Results or Outcomes : The use of N-(2-Aminoethyl)maleimide in these hydrogels improves their performance and enhances their properties .

- Scientific Field : Biochemistry .

- Application Summary : N-(2-Aminoethyl)maleimide has been used in the development of radiotracers for thiol-mediated protein labelling .

- Methods of Application : The amine group is introduced into the molecular structure of these radiotracers during their synthesis .

- Results or Outcomes : The use of N-(2-Aminoethyl)maleimide in these radiotracers improves their performance and enhances their properties .

Polycarboxylic Acids and Their Salts

Chelating Agents

Maleimide-Functionalized Heparin Hydrogels

Radiotracers for Thiol-Mediated Protein Labelling

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBJWQJITKNQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969825 | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |

CAS RN |

5458-14-0 | |

| Record name | NSC23686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

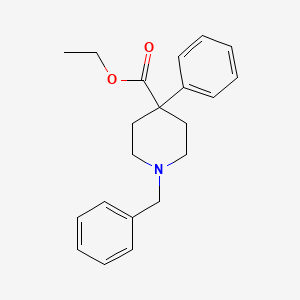

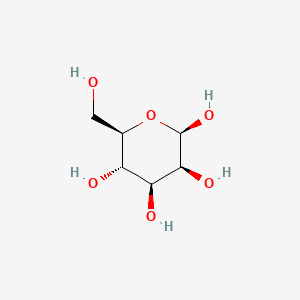

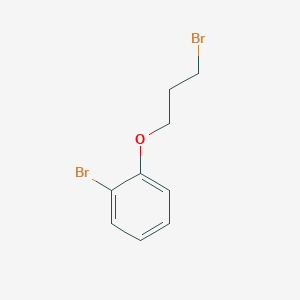

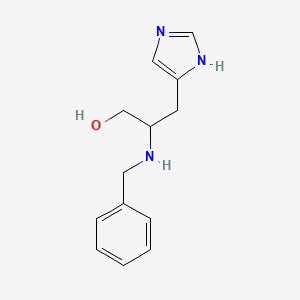

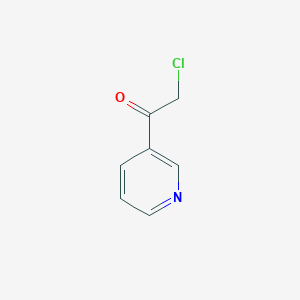

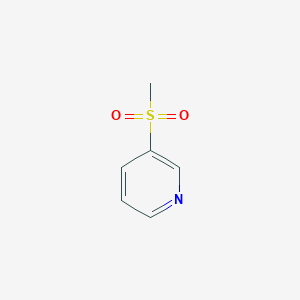

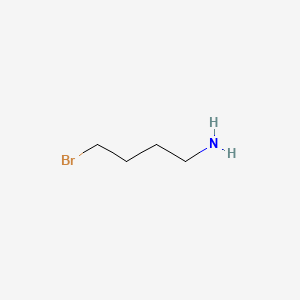

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)